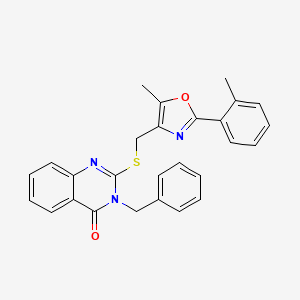
3-benzyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of quinazolinone derivatives and has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Antitumor Activity
A study by Ibrahim A. Al-Suwaidan et al. (2016) detailed the synthesis and evaluation of a novel series of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity. The compounds showed broad spectrum antitumor activity, with some compounds displaying 1.5–3.0-fold more potency compared to the control, 5-FU. Molecular docking studies indicated a similar binding mode to known antitumor agents, highlighting their potential as effective antitumor agents.
Antihypertensive Activity
Research by V. Alagarsamy & U. S. Pathak (2007) focused on the synthesis and evaluation of novel 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones for their antihypertensive effects in spontaneously hypertensive rats. One of the synthesized compounds showed more significant antihypertensive activity than the reference standard prazocin, suggesting potential for therapeutic applications in managing hypertension.
Antiparkinsonian Agents
A study conducted by Sunil Kumar et al. (2012) explored the synthesis of new azetidinonyl/thiazolidinonyl quinazolinone derivatives as antiparkinsonian agents. The compounds were evaluated for their activity, with one showing significant promise as a potential antiparkinsonian agent. This research adds to the body of knowledge on novel treatments for Parkinson's disease.
Antimicrobial Activity
Several studies have synthesized and evaluated quinazolinone derivatives for their antimicrobial activity. For example, research by P. Chaitanya et al. (2017) and V. Alagarsamy et al. (2015) focused on synthesizing quinazolinone derivatives and evaluating their antimicrobial properties against various bacterial and fungal strains. These studies contribute to the ongoing search for new antimicrobial agents to combat resistant microbial strains.
Water-Soluble Analogues for Antitumor Applications
Research by V. Bavetsias et al. (2002) aimed at increasing the aqueous solubility of quinazolin-4-one antitumor agents for improved in vivo evaluation. The study successfully synthesized more water-soluble analogues, some of which showed up to 6-fold more cytotoxicity than the lead compound, CB30865, while retaining unique biochemical characteristics.
Mechanism of Action
Target of Action
The compound “3-benzyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one” is a quinazolinone derivative. Quinazolinones are known to have a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . They often exert their effects by interacting with various enzymes and receptors in the body.
Result of Action
Based on the activities of other quinazolinones, it could potentially have effects such as inhibiting cell growth, reducing inflammation, or killing bacteria .
properties
IUPAC Name |
3-benzyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-18-10-6-7-13-21(18)25-28-24(19(2)32-25)17-33-27-29-23-15-9-8-14-22(23)26(31)30(27)16-20-11-4-3-5-12-20/h3-15H,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHGVTSGLQKSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2582929.png)
![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2582931.png)
![(E)-methyl 2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2582933.png)
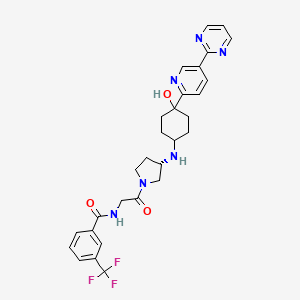
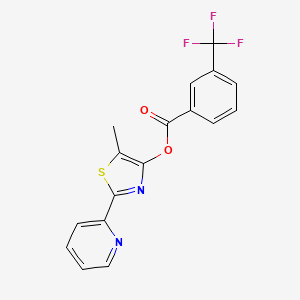
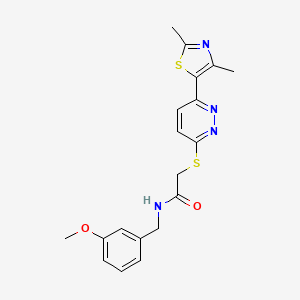
![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2582941.png)
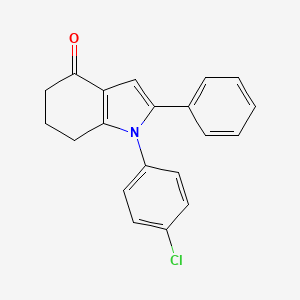
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2582944.png)

![N-(2-acetamidoethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2582948.png)
![3-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2582949.png)
![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one](/img/structure/B2582950.png)
![1-(3-hydroxypropyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2582952.png)